molecular formula C25H28N2O3S B3549702 N~2~-(2,4-dimethylphenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,4-dimethylphenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3549702
M. Wt: 436.6 g/mol
InChI Key: JZOJKVVWCQXVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,4-dimethylphenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide, also known as DMS 612, is a compound that has been extensively studied for its potential use in scientific research. This compound is a glycine receptor antagonist that has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

N~2~-(2,4-dimethylphenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide 612 acts as a glycine receptor antagonist, which means that it blocks the action of glycine at the receptor site. Glycine is an important neurotransmitter in the central nervous system, and its activity is involved in a range of physiological processes. By blocking the action of glycine, this compound 612 can modulate the activity of the central nervous system and affect a range of physiological processes.
Biochemical and Physiological Effects:
This compound 612 has been shown to have a range of biochemical and physiological effects. In addition to its effects on glycine receptors, this compound 612 has been shown to have effects on other neurotransmitter systems, including the GABA and glutamate systems. Additionally, this compound 612 has been shown to affect ion channels and other cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(2,4-dimethylphenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide 612 in lab experiments is that it is a potent and specific glycine receptor antagonist. This makes it a useful tool for studying the role of glycine receptors in the central nervous system. However, one limitation of using this compound 612 is that it has a relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are a number of future directions for research on N~2~-(2,4-dimethylphenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide 612. One area of research that is currently being explored is the potential therapeutic applications of this compound 612 in the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, there is ongoing research into the role of glycine receptors in the central nervous system, and this compound 612 is likely to continue to be an important tool in this research. Finally, there is potential for the development of new compounds that are based on the structure of this compound 612, which could have improved pharmacological properties and therapeutic applications.

Scientific Research Applications

N~2~-(2,4-dimethylphenyl)-N~1~-mesityl-N~2~-(phenylsulfonyl)glycinamide 612 has been studied for its potential use in a range of scientific research applications. One area of research where this compound 612 has been extensively studied is in the field of neuroscience. This compound 612 has been shown to be a potent glycine receptor antagonist, which has led to its use in studies of the role of glycine receptors in the central nervous system. Additionally, this compound 612 has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and chronic pain.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-17-11-12-23(19(3)13-17)27(31(29,30)22-9-7-6-8-10-22)16-24(28)26-25-20(4)14-18(2)15-21(25)5/h6-15H,16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOJKVVWCQXVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2C)C)C)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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